molecular formula C23H24N4O3 B2984275 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 898413-42-8

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

Cat. No.: B2984275
CAS No.: 898413-42-8
M. Wt: 404.47
InChI Key: SCCXPTWZHCRNOJ-UHFFFAOYSA-N
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Description

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is an oxamide-bridged compound comprising two distinct moieties: a 1-acetyl-3,4-dihydro-2H-quinolin-7-yl group and a 2-(1H-indol-3-yl)ethyl group.

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-15(28)27-12-4-5-16-8-9-18(13-21(16)27)26-23(30)22(29)24-11-10-17-14-25-20-7-3-2-6-19(17)20/h2-3,6-9,13-14,25H,4-5,10-12H2,1H3,(H,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCXPTWZHCRNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Moiety: Starting from aniline derivatives, the Skraup synthesis can be employed to form the quinoline ring. This involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Acetylation: The quinoline derivative is then acetylated using acetic anhydride to introduce the acetyl group at the desired position.

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the acetylated quinoline derivative with the indole derivative through an oxamide linkage. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinoline ring, especially at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the indole ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of quinoline N-oxide or indole N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the indole or quinoline rings.

Scientific Research Applications

Chemistry

In chemistry, N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of quinoline and indole derivatives with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular uptake mechanisms.

Medicine

In medicinal chemistry, the compound’s potential pharmacological activities can be explored. Quinoline and indole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound could be a candidate for drug development targeting these therapeutic areas.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the quinoline and indole moieties.

Mechanism of Action

The mechanism of action of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide would depend on its specific biological target. Generally, compounds with quinoline and indole structures can interact with DNA, enzymes, and receptors. The acetyl group may enhance cell permeability, allowing the compound to reach intracellular targets more effectively. The oxamide linkage could facilitate binding to proteins or enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N-[2-(1H-indol-3-yl)ethyl] derivatives, which vary in linker chemistry and substituents. Key structural analogs include:

Compound Name Core Structure Substituents/R Groups Key Properties/Activities
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide Oxamide 1-Acetyl-3,4-dihydroquinolinyl Not reported (hypothetical)
N'-(2-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide Oxamide 2-Ethoxyphenyl No bioactivity data
N-(2-(1H-Indol-3-yl)ethyl)-4-methylbenzamide Amide 4-Methylbenzoyl Melting point: 126.8–128.2°C
N-[2-(1H-indol-3-yl)ethyl]hexanamide Amide Hexanoyl Blocks Plasmodium synchronization
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide Amide Flurbiprofen-derived biphenyl Structural similarity to Brequinar
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-carbazol-2-yl)propanamide Amide Carprofen-derived carbazole Anti-inflammatory potential

Key Observations:

  • Linker Chemistry: The oxamide bridge in the target compound distinguishes it from simpler amide-linked analogs.
  • Substituent Impact :
    • Aromatic substituents (e.g., 4-methylbenzamide , biphenyl ) correlate with higher melting points (112.4–195.0°C), suggesting increased crystallinity and stability.
    • Aliphatic chains (e.g., hexanamide ) reduce melting points but may improve membrane permeability.
  • Indole-ethyl moieties are common in melatonin modulators (e.g., hexanamide ), suggesting neuroactive or antiparasitic applications.

Pharmacological Potential

While the target compound’s bioactivity is unexplored in the evidence, structural parallels imply possible applications:

  • Antimicrobial/Antiviral : Brequinar-like analogs (e.g., ) target viral replication, suggesting oxamide derivatives may interfere with pathogen enzymes.
  • Anti-inflammatory : NSAID-tryptamine hybrids (e.g., ) combine cyclooxygenase inhibition with indole-mediated signaling modulation.
  • Neuroactive Effects : Indole-ethyl groups in hexanamide and benzamide modulate melatonin pathways, relevant to circadian rhythm disorders.

Biological Activity

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a synthetic compound that belongs to the oxamide class. It has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

Property Details
IUPAC Name This compound
Molecular Formula C21H23N3O3
Molecular Weight 379.5 g/mol

The presence of the quinoline and indole moieties is significant as they are often associated with various pharmacological activities.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Quinoline Derivative : The starting material, 3,4-dihydro-2H-quinoline, is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to yield 1-acetyl-3,4-dihydro-2H-quinoline.
  • Oxamide Formation : The acetylated quinoline derivative is then reacted with 2-(1H-indole)ethylamine in the presence of an activating agent like carbonyldiimidazole (CDI) to form the desired oxamide compound.

The mechanisms by which this compound exerts its biological effects are not completely elucidated but may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to various receptors, influencing cellular signaling pathways.

Pharmacological Effects

Recent studies have highlighted various biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary antimicrobial screening has shown that derivatives of this compound exhibit activity against Gram-positive and Gram-negative bacteria as well as certain fungal strains. For example, compounds derived from similar structures have been reported to be effective against Staphylococcus aureus and Candida albicans .
  • Antitumor Activity : Compounds containing quinoline and indole moieties have been investigated for their potential antitumor properties. Research indicates that these compounds may induce apoptosis in cancer cells through various mechanisms including oxidative stress .

Case Studies

Several studies have assessed the biological activity of related compounds:

  • Study on Antimicrobial Activity : A study evaluated a series of indole-bearing compounds for antimicrobial properties using Minimum Inhibitory Concentration (MIC) assays against a panel of microorganisms. Among these, certain derivatives showed significant inhibition against Escherichia coli and Pseudomonas aeruginosa .
  • Antitumor Studies : Research focusing on quinoline derivatives has demonstrated their ability to inhibit cancer cell proliferation in vitro, suggesting potential therapeutic applications in oncology .

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